Pyrrolidin-2-YL-acetic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

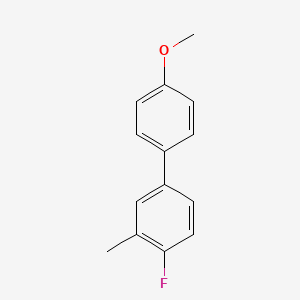

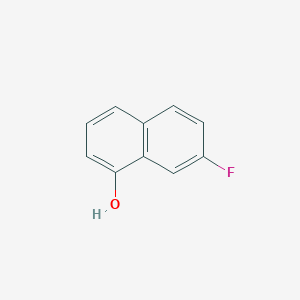

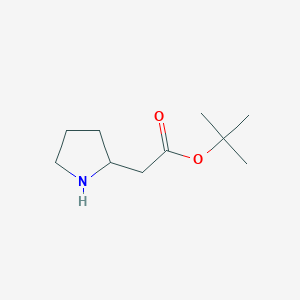

Pyrrolidin-2-YL-acetic acid tert-butyl ester is a chemical compound with the molecular formula C10H19NO2 . It appears as a colorless liquid .

Molecular Structure Analysis

The molecular structure of Pyrrolidin-2-YL-acetic acid tert-butyl ester is represented by the InChI code1S/C10H19NO2/c1-10(2,3)13-9(12)7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3 . This represents the unique structure of the molecule, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis

Pyrrolidin-2-YL-acetic acid tert-butyl ester has a molecular weight of 185.27 . It is a colorless liquid .Wissenschaftliche Forschungsanwendungen

DFT and Quantum Chemical Investigations

Research on substituted pyrrolidinones, which include derivatives similar to Pyrrolidin-2-YL-acetic acid tert-butyl ester, involves detailed DFT and quantum-chemical calculations. These studies aim to understand the molecular properties, including electronic properties and thermodynamics parameters, which are crucial for designing new materials and chemicals with desired physical and chemical properties (Bouklah et al., 2012).

Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives

A notable application in organic synthesis is the development of methods for the continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives. This process utilizes tert-butyl esters in situ hydrolysis, demonstrating the compound's utility in synthesizing complex molecules that could have pharmaceutical applications (Herath & Cosford, 2010).

Asymmetric Synthesis and Catalysis

The compound has been employed in asymmetric synthesis, highlighting its role in creating enantiomerically pure products. This is crucial in the pharmaceutical industry where the activity, efficacy, and safety of drugs can depend on their chirality. Research in this area has developed methods for synthesizing endo-pyrrolidines with high enantio- and diastereoselectivity, demonstrating the compound's applicability in advanced organic synthesis and catalysis (Li, Kim, & Oh, 2015).

Biomimetic Studies

Biomimetic studies involving tert-butyl esters have led to the development of catalytic processes that mimic metallo-exopeptidase activity. This research offers insights into the design of synthetic routes that are both environmentally friendly and efficient, with potential applications in developing new pharmaceuticals and chemical processes (Wybon et al., 2018).

Material Science Applications

The compound has found applications in material science, particularly in the synthesis of novel chiral nanostructured materials. These materials have potential uses in various industries, including electronics, pharmaceuticals, and biotechnology. The research in this domain focuses on developing new materials with specific optical, electronic, or mechanical properties (Mallakpour & Soltanian, 2011).

Wirkmechanismus

Target of Action

Pyrrolidine derivatives have been known to interact with various biological targets, contributing to their diverse pharmacological activities .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving binding to specific receptors or enzymes, which can lead to changes in cellular processes .

Biochemical Pathways

Pyrrolidine derivatives are known to influence a range of biochemical pathways, depending on their specific targets .

Eigenschaften

IUPAC Name |

tert-butyl 2-pyrrolidin-2-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXGOHFUKJHAJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616706 |

Source

|

| Record name | tert-Butyl (pyrrolidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidin-2-YL-acetic acid tert-butyl ester | |

CAS RN |

754177-25-8 |

Source

|

| Record name | tert-Butyl (pyrrolidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.